Mj33 lithium salt

Phospholipase A2 Enzyme Selectivity Lung Surfactant Metabolism

Discerning aiPLA2 from other PLA2 isoforms is challenging with generic inhibitors. MJ33 lithium salt (CAS 199106-13-3) is the definitive, active-site-directed, competitive, and reversible inhibitor specific for the acidic, calcium-independent PLA2 activity of peroxiredoxin-6 (Prdx6), leaving its peroxidase function intact. - Targets aiPLA2 at pH 4.0 with no activity against alkaline PLA2 (pH 8.5). - Blocks NOX2-mediated ROS generation; validated in hyperoxic lung injury models. - Phenocopies Prdx6 knockout in sperm motility assays for reproductive studies.

Molecular Formula C22H43F3LiO6P
Molecular Weight 498.5 g/mol
CAS No. 199106-13-3
Cat. No. B175337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMj33 lithium salt
CAS199106-13-3
Synonyms1-hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol
MJ 33
MJ-33
MJ33
Molecular FormulaC22H43F3LiO6P
Molecular Weight498.5 g/mol
Structural Identifiers
SMILES[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC
InChIInChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1
InChIKeyGDLMLQJISATCEL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MJ33 Lithium Salt (199106-13-3): A Selective, Reversible Inhibitor of Acidic, Calcium-Independent PLA2 Activity


MJ33 lithium salt (CAS 199106-13-3), a fluorinated transition-state phospholipid analogue, is an active-site-directed, specific, competitive, and reversible inhibitor of phospholipase A2 (PLA2) [1]. Its primary known target is the acidic, calcium-independent phospholipase A2 (aiPLA2) activity of peroxiredoxin-6 (Prdx6), a bifunctional enzyme also possessing glutathione peroxidase activity [2][3]. This compound is a key chemical probe for dissecting the distinct enzymatic roles of Prdx6, particularly in pathways involving NADPH oxidase type 2 (NOX2) activation and pulmonary surfactant metabolism [4][5].

Why MJ33 Lithium Salt Cannot Be Replaced by Generic PLA2 or iPLA2 Inhibitors


The PLA2 superfamily comprises diverse enzymes with distinct structural, catalytic, and regulatory mechanisms [1]. Substituting MJ33 with a general PLA2 inhibitor such as bromoenol lactone (BEL), methyl arachidonyl fluorophosphonate (MAFP), or a secretory PLA2 (sPLA2)-selective agent will lead to fundamentally different and often confounding experimental outcomes. MJ33 is distinguished by its specific, reversible inhibition of the aiPLA2 activity of Prdx6, an enzyme with an acidic pH optimum, while it exhibits negligible activity against Ca2+-dependent sPLA2s and does not affect the peroxidase function of the same Prdx6 protein [2][3]. This precise pharmacological profile is essential for isolating the specific contribution of aiPLA2 activity in complex biological systems like NOX2-mediated oxidative stress, where other inhibitors would either miss the target entirely or introduce off-target effects on other PLA2 isoforms [4][5].

MJ33 Lithium Salt: Comparative Quantitative Evidence for Scientific Selection


Selectivity Profile: MJ33 Exhibits >97% Inhibition of Acidic PLA2 with No Effect on Alkaline PLA2

MJ33 demonstrates exquisite pH-dependent selectivity for the acidic, calcium-independent PLA2 (aiPLA2) activity. In rat lung homogenate assays, MJ33 competitively inhibited aiPLA2 activity at pH 4.0 by >97%, whereas it had no effect on PLA2 activity at pH 8.5 [1]. This stark contrast highlights its utility in differentiating between acidic and alkaline PLA2 activities, a distinction not achievable with broad-spectrum PLA2 inhibitors.

Phospholipase A2 Enzyme Selectivity Lung Surfactant Metabolism

Functional Target Specificity: MJ33 Inhibits PLA2 Activity of Prdx6 Without Affecting Its Peroxidase Function

Unlike genetic knockout models that abolish both enzymatic activities of Prdx6, MJ33 selectively inhibits only its calcium-independent PLA2 (iPLA2) activity while leaving its glutathione peroxidase function intact [1]. This bifunctional enzyme plays distinct roles in antioxidant defense (peroxidase) and lipid metabolism/signaling (PLA2). The ability of MJ33 to pharmacologically dissect these two functions provides a significant advantage over non-selective approaches.

Peroxiredoxin-6 Bifunctional Enzyme PLA2 Selectivity

Inhibitor Class Selectivity: MJ33 is a Weak Inhibitor of Secretory PLA2s Compared to AR-C 67047MI

In a comparative HPLC-based assay for secretory PLA2 (sPLA2) inhibitors, MJ33 demonstrated negligible potency against both group IB and IIA sPLA2 enzymes. At the highest test concentration of 33 µM, it showed only weak inhibition. In stark contrast, the sPLA2 inhibitor AR-C 67047MI was highly potent against the same enzymes, with IC50 values of 0.36 µM and 0.14 µM, respectively [1]. This direct comparison confirms MJ33's poor activity against sPLA2, reinforcing its selectivity for aiPLA2.

sPLA2 iPLA2 Inhibitor Selectivity AR-C 67047MI

In Vivo Efficacy: MJ33 Protects Against Acute Lung Injury by Reducing Key Inflammatory Markers

In a mouse model of hyperoxia-induced acute lung injury, treatment with MJ33 (2.5 nmol/g body weight, i.p., at 0 and 48 h) provided significant protection. Compared to vehicle-treated controls, MJ33 reduced bronchoalveolar lavage fluid (BALF) neutrophil counts and protein content, decreased lung tissue lipid peroxidation products, and reduced the number of apoptotic cells in the lung [1]. This in vivo efficacy is linked to its inhibition of Prdx6 PLA2 activity, which prevents activation of NOX2 and the subsequent inflammatory cascade.

Acute Lung Injury Hyperoxia NOX2 Inflammation In Vivo Pharmacology

Optimal Scientific and Industrial Applications for MJ33 Lithium Salt (199106-13-3)


Dissecting Prdx6-Dependent NOX2 Activation in Oxidative Stress Research

MJ33 is the reagent of choice for selectively blocking the aiPLA2 activity of Prdx6 without affecting its peroxidase function, enabling precise investigation of how this activity triggers NOX2 assembly and superoxide production. This application is supported by in vivo data showing MJ33's ability to reduce NOX2-mediated lung injury in hyperoxia models [1].

Investigating the Role of Acidic, Calcium-Independent PLA2 in Pulmonary Surfactant Metabolism

Given its specific inhibition of aiPLA2 (pH 4.0) and lack of effect on alkaline PLA2 (pH 8.5), MJ33 is the ideal pharmacological tool for studying the degradation and recycling of surfactant phospholipids like dipalmitoylphosphatidylcholine (DPPC) within the acidic environment of lamellar bodies in alveolar type II cells [2].

Validating the Functional Role of Prdx6-iPLA2 in Reproductive Biology

MJ33 serves as a critical control compound in reproductive studies to confirm the specific contribution of Prdx6's iPLA2 activity to sperm function. Research demonstrates that MJ33 treatment impairs sperm motility, viability, and fertilization competence in wild-type spermatozoa, phenocopying the effects observed in Prdx6 knockout models, thereby validating the role of this specific enzymatic activity [3].

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